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Compound of Interest

Compound Name: Tenofovir hydrate

Cat. No.: B1662510 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tenofovir, a nucleotide reverse transcriptase inhibitor, is a cornerstone in the treatment of HIV

and Hepatitis B virus infections.[1][2] Administered as prodrugs, tenofovir disoproxil fumarate

(TDF) or tenofovir alafenamide (TAF), it is rapidly converted to its active form, tenofovir, in the

body. Monitoring the plasma concentrations of tenofovir is crucial for pharmacokinetic studies,

therapeutic drug monitoring, and ensuring optimal therapeutic outcomes while minimizing

potential toxicities, such as kidney injury.[1] This application note provides a detailed protocol

for the sensitive and selective quantification of tenofovir in human plasma using a robust

HPLC-MS/MS method.

Principle
This method utilizes High-Performance Liquid Chromatography (HPLC) to separate tenofovir

from endogenous plasma components, followed by tandem mass spectrometry (MS/MS) for

highly selective and sensitive detection. An internal standard (IS) is used to ensure accuracy

and precision throughout the sample preparation and analysis process. The method is

validated according to regulatory guidelines to ensure reliability for bioanalytical applications.

Experimental Protocols
Materials and Reagents
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Tenofovir reference standard

Internal Standard (e.g., Entecavir or Acyclovir)[1][3]

HPLC-grade acetonitrile, methanol, and water

Formic acid or ammonium acetate[1][3][4][5]

Human plasma (with K2EDTA as anticoagulant)

Solid-phase extraction (SPE) cartridges (e.g., Phenomenex Strata-X-C or Waters Oasis

MCX) or protein precipitation reagents (e.g., trichloroacetic acid, acetonitrile)[4]

Equipment
HPLC system (e.g., Agilent, Shimadzu, Waters)

Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo

Fisher, Waters)

Analytical column (e.g., Phenomenex C18, Luna C18, or Phenomenex Synergi 4 µm Polar-

RP)[1][3][5]

Nitrogen generator

Sample preparation equipment (e.g., centrifuge, vortex mixer, evaporator)

Sample Preparation
Two common methods for plasma sample preparation are Protein Precipitation (PP) and Solid-

Phase Extraction (SPE). SPE is generally preferred for cleaner extracts and reduced matrix

effects.

Method 1: Solid-Phase Extraction (SPE)[3][4][5]

Pre-treatment: Acidify 200 µL of plasma sample with 200 µL of 4% phosphoric acid in water.

[5] Add the internal standard working solution. Vortex and centrifuge at 20,000 x g for 5

minutes.[5]
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Conditioning: Condition the SPE cartridge (e.g., MCX 96-well µelution SPE plate) with 200

µL of methanol, followed by 200 µL of water.[5]

Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

Washing: Wash the cartridge to remove interfering substances. A typical wash could involve

a sequence of acidic and organic solvents.

Elution: Elute tenofovir and the internal standard from the cartridge using an appropriate

elution solvent (e.g., methanol containing a small percentage of ammonium hydroxide).

Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen.

Reconstitute the residue in 300 µL of the mobile phase.[4]

Method 2: Protein Precipitation (PP)[4]

To 100 µL of plasma, add the internal standard.

Add 200 µL of a precipitating agent (e.g., acetonitrile or trichloroacetic acid).

Vortex vigorously for 1 minute.

Centrifuge at high speed (e.g., 15,700 x g for 5 minutes) to pellet the precipitated proteins.[4]

Transfer the supernatant to a clean tube for injection into the HPLC-MS/MS system.

HPLC-MS/MS Conditions
The following tables summarize typical chromatographic and mass spectrometric conditions.

Table 1: HPLC Parameters
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Parameter Condition

Column

Phenomenex Synergi 4 µm Polar-RP 80A (50 x

2 mm)[5] or Luna C18 (100 mm × 2.0 mm, 3

μm)[1]

Mobile Phase A 0.1% Formic acid in water[5]

Mobile Phase B Acetonitrile[1][5]

Flow Rate 400 µL/min[4][5]

Gradient

A linear gradient can be employed for optimal

separation. For example: 97% A for 1 min, then

a linear gradient to 80% B from 1-2.5 min, and

to 95% B from 2.5-4 min, followed by re-

equilibration.[5]

Injection Volume 10-30 µL[4][5]

Column Temperature 40°C[5]

Run Time Approximately 5-10 minutes[1][5]

Table 2: Mass Spectrometer Parameters
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Parameter Condition

Ionization Mode Electrospray Ionization (ESI), Positive[3][4][5]

Scan Type Multiple Reaction Monitoring (MRM)[1][3]

MRM Transitions

Tenofovir: m/z 288.0 → 176.1 and 136.1[1];

Entecavir (IS): m/z 278.1 → 152[3]; Acyclovir

(IS): m/z 226.1 → 152.0[1]

Spray Voltage 750 V[4][5]

Source Temperature 150°C[4]

Desolvation Gas Nitrogen

Desolvation Temp 400°C[4]

Collision Gas Argon[4]

Data Presentation and Method Validation
A robust bioanalytical method requires thorough validation to ensure its accuracy, precision,

and reliability. The following tables summarize the key validation parameters for the

quantification of tenofovir in human plasma.

Table 3: Calibration Curve and Linearity

Analyte
Linear Range
(ng/mL)

Regression
Equation

Correlation
Coefficient (r²)

Tenofovir

4.096 - 1000 µg/L

(equivalent to 4.096 -

1000 ng/mL)

Y = 0.0141X + 0.0101 0.9962[4]

Tenofovir 10 - 640 ng/mL Not specified >0.99[1]

Tenofovir 0.5 - 500 ng/mL Not specified >0.99[5]

Table 4: Accuracy and Precision
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QC Level
Concentration
(ng/mL)

Intra-day
Precision
(%RSD)

Inter-day
Precision
(%RSD)

Accuracy (%)

LLOQ 4.096 8.1 <10 Within ±20%[4]

Low 10.24 <10 <10 97.2 - 101.5[4]

Medium 64 <10 <10 97.2 - 101.5[4]

High 800 <10 <10 97.2 - 101.5[4]

Low - <12.3 <12.3 84.9 - 113.1[1]

Medium - <12.3 <12.3 84.9 - 113.1[1]

High - <12.3 <12.3 84.9 - 113.1[1]

LLOQ: Lower Limit of Quantification; QC: Quality Control; %RSD: Percent Relative Standard

Deviation

Table 5: Recovery and Matrix Effect

Analyte
Concentration
(ng/mL)

Recovery (%) Matrix Effect (%)

Tenofovir 10.24 Not specified 101.3[4]

Tenofovir 64 Not specified 97.2[4]

Tenofovir 800 Not specified 101.5[4]

Internal Standard - Not specified 100.7[4]

Mandatory Visualizations
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Caption: Experimental workflow for Tenofovir quantification in plasma.
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Caption: Logical relationship of method development and validation.
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The described HPLC-MS/MS method provides a sensitive, specific, and reliable approach for

the quantification of tenofovir in human plasma. The detailed protocol and validation data

demonstrate its suitability for a range of applications in clinical and research settings, including

pharmacokinetic analysis and therapeutic drug monitoring. The use of either solid-phase

extraction or protein precipitation for sample preparation allows for flexibility based on

laboratory resources and desired sample cleanliness. This method can be readily implemented

in bioanalytical laboratories to support drug development and clinical management of patients

receiving tenofovir-based therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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